- Palladium supported on hydrophilic magnetic nanoparticles as a new efficient catalyst in aqueous mediaJournal of Molecular Structure, 2023, 1288,,
Cas no 92-67-1 (4-phenylaniline)
4-phenylaniline structure
4-phenylaniline
4-phenylaniline Properties
Names and Identifiers
-
- 4-Aminobiphenyl
- p-aminophenylbenzene
- [1,1'-Biphenyl]-4-amine
- P-AMINOBIPHENYL
- 4-Aminobiphenyl100µg
- 4-phenylaniline
- 4-Aminodiphenyl
- Biphenyl-4-ylamine
- NSC 7660
- Xenylamine
- 1,1'-Biphenyl-4-amine
- 4-Biphenylylamine
- 4-Biphenylamine (8CI)
- (1,1′-Biphenyl-4-yl)amine
- 4-Amino-1,1′-biphenyl
- 4-Phenylbenzenamine
- p-Aminodiphenyl
- p-Aminophenyl benzene
- p-Biphenylamine
- p-Phenylaniline
- p-Xenylamine
- 4-Aminobiphenyl,98%
- CHEMBL44201
- Paraaminodiphenyl
- BP-11958
- NCGC00257930-01
- InChI=1/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H
- CHEBI:1784
- Aniline, p-phenyl-
- {[1,1'-Biphenyl]-4-amine}
- STK315364
- biphenyl-4-amine
- Xenylamin [Czech]
- UNII-16054949HJ
- 92-67-1
- DTXSID5020071
- 4-amino-biphenyl
- 4-BIPHENYLAMINE [HSDB]
- 4-BIPHENYLAMINE
- NSC7660
- NS00015359
- EINECS 202-177-1
- 4-12-00-03241 (Beilstein Handbook Reference)
- BDBM626040
- [1,1'-biphenyl]-4-ylamine (ACD/Name 4.0)
- HMS3091M12
- para-aminobiphenyl
- CAS-92-67-1
- 4-Aminodifenil
- EN300-17141
- 1,1'-Biphenyl-4-amine; 4-Biphenylylamine; 4-Phenylaniline
- SCHEMBL62469
- HMS1722B15
- 16054949HJ
- BCP25781
- GS-3083
- F0096-0021
- (1,1'-Biphenyl-4-yl)amine
- Biphenylamine
- AI3-00124
- Xenylamin
- SMR000062444
- 4-Bifenylamin [Czech]
- 4-Bifenylamin
- p-Amino diphenyl
- Tox21_200376
- 4-Aminobifenyl [Czech]
- BRN 0386533
- WLN: ZR DR
- [1,1'-biphenyl]-4-amine (ACD/Name 4.0)
- 4-Aminodifenil (spanish)
- 116267-93-7
- MLS002303005
- 4-Aminobiphenyl, analytical standard
- CS-B0270
- (1,1'-Biphenyl)-4-amine
- 4-AMINODIPHENYL-D9
- NCGC00091372-02
- biphenyl, 4-amino-
- 1ST1201
- 4-Aminobiphenyl 10 microg/mL in Cyclohexane
- AC-907/25014308
- NSC-7660
- (4-phenyl-phenyl)-amine
- NCGC00091372-03
- J-519854
- HSDB 1325
- 4-Aminobiphenyl min. 93%
- DTXCID9071
- 4-phenyl aniline
- NCGC00091372-01
- 4-Aminobifenyl
- DB-002657
- MFCD00007879
- 4-AMINOBIPHENYL [IARC]
- ALBB-025794
- Q229922
- P-BIPHENYLAMINE [MI]
- 4-Amino-1,1'-biphenyl
- 4-Aminodifenil [Spanish]
- A844308
- CCRIS 26
- AKOS000114495
- Xenylamin (czech)
- +Expand
-
- MFCD00007879
- DMVOXQPQNTYEKQ-UHFFFAOYSA-N
- 1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
- NC1C=CC(C2C=CC=CC=2)=CC=1
Computed Properties
- 169.08900
- 1
- 1
- 1
- 169.089
- 13
- 141
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26A^2
Experimental Properties
- 3.51700
- 26.02000
- 13,1235
- 1.5785 (estimate)
- 191 °C/15 mmHg(lit.)
- 52-54 °C (lit.)
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Soluble in Dichloromethane, DMSO and Methanol
- Solid
- Stable, but slowly reacts with oxygen in the air. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides.
- Slightly soluble in water, soluble in ethanol \ ether and chloroform [12]
- Sensitive to light
- 4.35(at 18℃)
- 1.1154 (rough estimate)
4-phenylaniline Security Information
- GHS07 GHS08
- DU8925000
- 3
- 6.1(a)
- S53-S45
- I
- R45; R22
- T
- UN 3077 9/PG 3
- H302,H350
- P201,P308+P313
- Room temperature
- I
- 45-22
- Danger
- Yes
- 6.1(a)
4-phenylaniline Customs Data
- 2921499020
-
China Customs Code:
2921499020Overview:
2921499020 4-Aminobiphenyl.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
X.ToxicChemical environmental management Release Notice
Summary:
2921499020 [1,1'-biphenyl]-4-amine.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
4-phenylaniline Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe2O3) , Palladium , Silica , 2945090-02-6 Solvents: Ethanol , Water ; 30 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide , Water ; overnight, reflux
Reference
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic AminesOrganic Letters, 2022, 24(23), 4281-4285,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2-Methyl-N1,N3-bis(2-methylphenyl)-1,3-benzenediamine Solvents: o-Xylene , Water ; 2 h, 110 °C
Reference
- Amine-catalysed Suzuki-Miyaura-type coupling? The identification and isolation of the palladium culpritsChemRxiv, 2021, 1, 1-8,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 60 min, reflux
Reference
- L-Tyrosine-Pd complex supported on Fe3O4 magnetic nanoparticles: A new catalyst for C-C coupling and synthesis of sulfidesApplied Organometallic Chemistry, 2020, 34(1),,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol , Water ; 4 h, 75 °C
Reference
- Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and DispersibilityACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (silica-supported) Solvents: Ethanol ; 2 h, reflux
Reference
- Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium CatalystsOrganic Process Research & Development, 2012, 16(1), 117-122,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… (silica-supported) Solvents: Water ; 15 h, 303 K
Reference
- Pd Nanoparticles in Ionic Liquid Brush: A Highly Active and Reusable Heterogeneous Catalytic Assembly for Solvent-Free or On-Water Hydrogenation of Nitroarene under Mild ConditionsACS Catalysis, 2011, 1(6), 657-664,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 1 h, 25 °C → 100 °C
1.2 Reagents: Water ; 100 °C; 100 °C → rt
1.2 Reagents: Water ; 100 °C; 100 °C → rt
Reference
- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group ToleranceAdvanced Synthesis & Catalysis, 2010, 352(6), 1075-1080,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 1-Dodecanethiol , Sodium formate Catalysts: 9-Methyl-10,13-diphenyl-9H-dibenzo[a,c]carbazole Solvents: Dimethyl sulfoxide ; 12 h, 35 °C
Reference
- Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6Organic Letters, 2023, 25(5), 816-820,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ; 4 h, reflux
Reference
- Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolinesApplied Organometallic Chemistry, 2021, 35(12),,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 0.25 h, 100 °C
Reference
- Palladium nanoparticle biosynthesis via Yerba Mate (Ilex paraguariensis) extract: an efficient eco-friendly catalyst for Suzuki-Miyaura reactionsSN Applied Sciences, 2021, 3(2),,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with Schiff base-modified Ni MOFs) Solvents: Toluene-d8 ; 1 d, 100 °C
Reference
- Amine-Tagged Fragmented Ligand Installation for Covalent Modification of MOF-74Angewandte Chemie, 2021, 60(17), 9296-9300,
4-phenylaniline Raw materials
4-phenylaniline Related Literature
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Alexandra Baumann,Hammad Cheema,Md Abdus Sabuj,Louis E. McNamara,Yanbing Zhang,Adithya Peddapuram,Suong T. Nguyen,Davita L. Watkins,Nathan I. Hammer,Neeraj Rai,Jared H. Delcamp Phys. Chem. Chem. Phys. 2018 20 17859
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Peng Gao,Yong Joo Kim,Jun-Ho Yum,Thomas W. Holcombe,Mohammad K. Nazeeruddin,Michael Gr?tzel J. Mater. Chem. A 2013 1 5535
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Jayaraman Jayabharathi,Ramaiyan Ramya,Venugopal Thanikachalam,Palanivel Jeeva,Elayaperumal Sarojpurani RSC Adv. 2019 9 2948
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Min-Ji Kim,Mina Ahn,Jun Ho Shim,Kyung-Ryang Wee Phys. Chem. Chem. Phys. 2020 22 3370
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Jayaraman Jayabharathi,Palanisamy Sujatha,Venugopal Thanikachalam,Palanivel Jeeva,Pavadai Nethaji RSC Adv. 2017 7 54078
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Jie-Ji Zhu,Yuwen Chen,Yong-Hong Xiao,Xin Lian,Guo-Xi Yang,Shan-Shun Tang,Dongge Ma,Ying Wang,Qing-Xiao Tong J. Mater. Chem. C 2020 8 2975
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Long Chen,Chongyang Zhang,Gengwei Lin,Han Nie,Wenwen Luo,Zeyan Zhuang,Siyang Ding,Rongrong Hu,Shi-Jian Su,Fei Huang,Anjun Qin,Zujin Zhao,Ben Zhong Tang J. Mater. Chem. C 2016 4 2775
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